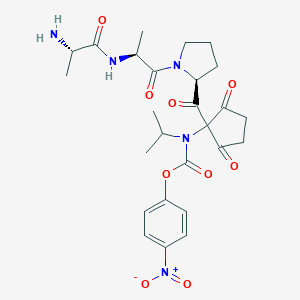
4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate, also known as SNAP-5114, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the carbamate family and has been shown to have a variety of biochemical and physiological effects.
作用机制
4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate inhibits GAT-1 by binding to the substrate binding site of the transporter. This prevents the reuptake of GABA and leads to an increase in extracellular GABA levels. This increase in GABA has been shown to have a variety of effects on neuronal activity, including increased inhibition and decreased excitability.
生化和生理效应
The increased GABA levels resulting from 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate administration have been shown to have a variety of effects on neuronal activity. These effects include increased inhibition of neuronal firing, decreased excitability, and decreased synaptic transmission. Additionally, 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate has been shown to have anxiolytic and anticonvulsant effects in animal models.
实验室实验的优点和局限性
One advantage of using 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate in lab experiments is its high selectivity for GAT-1. This allows for specific targeting of GABAergic neurons and can help to elucidate the role of GABA in various physiological processes. One limitation of using 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
未来方向
There are several potential future directions for research involving 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate. One area of interest is the potential therapeutic applications of GAT-1 inhibitors in the treatment of anxiety and epilepsy. Additionally, further studies are needed to fully understand the effects of increased extracellular GABA on neuronal activity and the potential implications for various neurological disorders. Finally, the development of longer-lasting GAT-1 inhibitors could help to overcome some of the limitations associated with the use of 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate in lab experiments.
合成方法
The synthesis of 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate involves the reaction of 4-nitrophenyl isocyanate with N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylamine. This reaction yields the final product, which can be purified using standard chromatographic techniques.
科学研究应用
4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate has been studied for its potential applications in neuroscience research. Specifically, this compound has been shown to be a potent and selective inhibitor of the gamma-aminobutyric acid (GABA) transporter GAT-1. GAT-1 is responsible for the reuptake of GABA from the synaptic cleft, and inhibitors of this transporter have been shown to increase GABA levels in the brain.
属性
CAS 编号 |
144597-19-3 |
|---|---|
产品名称 |
4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate |
分子式 |
C26H33N5O9 |
分子量 |
559.6 g/mol |
IUPAC 名称 |
(4-nitrophenyl) N-[1-[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-2,5-dioxocyclopentyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C26H33N5O9/c1-14(2)30(25(37)40-18-9-7-17(8-10-18)31(38)39)26(20(32)11-12-21(26)33)22(34)19-6-5-13-29(19)24(36)16(4)28-23(35)15(3)27/h7-10,14-16,19H,5-6,11-13,27H2,1-4H3,(H,28,35)/t15-,16-,19-/m0/s1 |
InChI 键 |
DMPXNIKPTPJOGJ-BXWFABGCSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)C2(C(=O)CCC2=O)N(C(C)C)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])N |
SMILES |
CC(C)N(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])C2(C(=O)CCC2=O)C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)N |
规范 SMILES |
CC(C)N(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])C2(C(=O)CCC2=O)C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)N |
其他 CAS 编号 |
144597-19-3 |
同义词 |
4-nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate p-nitrophenyl N-(succinyl-Ala-Ala-Pro-Me)-N-IPC PCI-NSAAPM |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



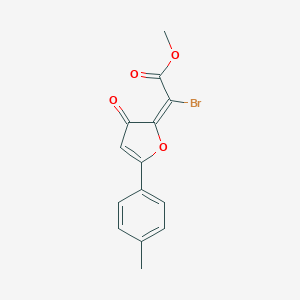
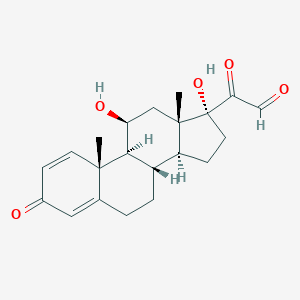
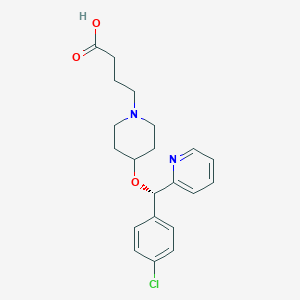
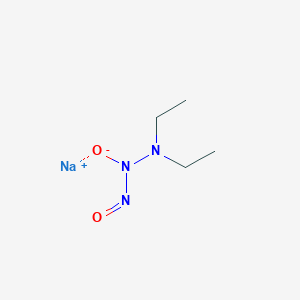
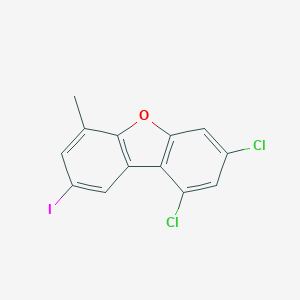
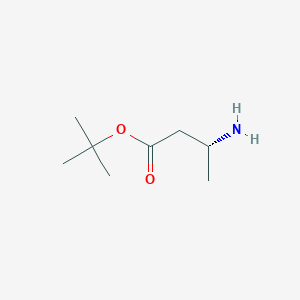
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
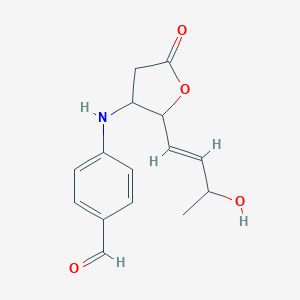
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)
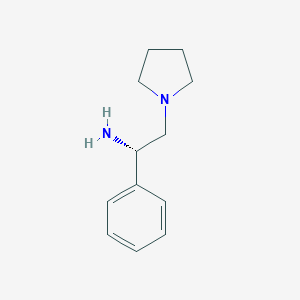
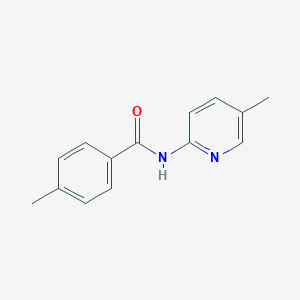

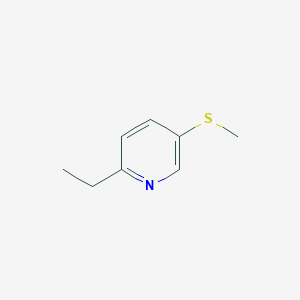
![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)